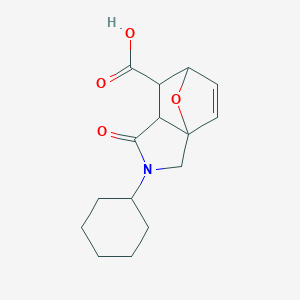
4-Hydroxy-3-Methoxy-N-Octylbenzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-3-methoxy-N-octylbenzamide is a derivative of benzamide, characterized by the presence of hydroxy, methoxy, and octyl groups attached to the benzamide core.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-3-methoxy-N-octylbenzamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
Target of Action
It’s known that the compound is used as an additive in anti-fouling coatings .
Mode of Action
The compound, synthesized via the Friedel-Crafts reaction, is used as an anti-fouling additive in coatings . It works in synergy with surface superhydrophobicity and dispersed anti-fouling agents to effectively inhibit the adhesion of various substances .
Result of Action
The compound effectively inhibits the adhesion of various substances, including carrageenan, bovine serum albumin, and Chlorella . It can kill 96.6% of Gram-negative bacteria E. coli and 99.9% of Gram-positive bacteria Staphylococcus aureus .
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors. For instance, the compound significantly reduces the corrosion of artificial seawater due to its superhydrophobicity . In a real seawater immersion experiment lasting 90 days, the coating showed excellent anti-fouling and anti-corrosion performance .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-3-methoxy-N-octylbenzamide typically involves the reaction of 4-hydroxy-3-methoxybenzonitrile with sodium perborate to yield 4-hydroxy-3-methoxybenzamide . This intermediate is then subjected to further reactions to introduce the octyl group, resulting in the formation of 4-hydroxy-3-methoxy-N-octylbenzamide.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-3-methoxy-N-octylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products
The major products formed from these reactions include quinones, amines, and substituted benzamides, depending on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-3-methoxybenzonitrile: A precursor in the synthesis of 4-hydroxy-3-methoxy-N-octylbenzamide.
4-Hydroxy-3-methoxybenzamide: An intermediate in the synthesis process.
4-Methoxybenzamide: Lacks the hydroxy group, resulting in different chemical properties and applications.
Uniqueness
4-Hydroxy-3-methoxy-N-octylbenzamide is unique due to the presence of the octyl group, which imparts distinct hydrophobic characteristics and influences its biological activity. This structural feature differentiates it from other benzamide derivatives and contributes to its specific applications in various fields.
Eigenschaften
CAS-Nummer |
58493-47-3 |
|---|---|
Molekularformel |
C16H25NO3 |
Molekulargewicht |
279.37 g/mol |
IUPAC-Name |
N-[(4-hydroxy-3-methoxyphenyl)methyl]octanamide |
InChI |
InChI=1S/C16H25NO3/c1-3-4-5-6-7-8-16(19)17-12-13-9-10-14(18)15(11-13)20-2/h9-11,18H,3-8,12H2,1-2H3,(H,17,19) |
InChI-Schlüssel |
JYZDUDMWJFJCON-UHFFFAOYSA-N |
SMILES |
CCCCCCCCNC(=O)C1=CC(=C(C=C1)O)OC |
Kanonische SMILES |
CCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC |
Key on ui other cas no. |
58493-47-3 |
Synonyme |
N-VANILLYLOCTANAMIDE |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Bromomethyl)-7-methyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B36585.png)













